molecular formula C14H19N3O3 B12679623 Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate CAS No. 85098-76-6

Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate

Cat. No.: B12679623
CAS No.: 85098-76-6
M. Wt: 277.32 g/mol
InChI Key: SUAURJQKXAYYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19N3O3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-anilinopiperidine with methyl chloroformate under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

85098-76-6

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

methyl 4-anilino-4-carbamoylpiperidine-1-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-20-13(19)17-9-7-14(8-10-17,12(15)18)16-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3,(H2,15,18)

InChI Key

SUAURJQKXAYYPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.